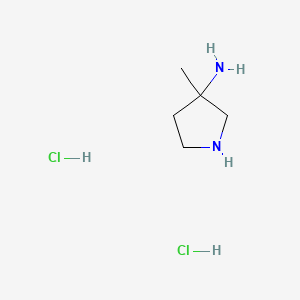

3-Methylpyrrolidin-3-amine dihydrochloride

Beschreibung

Historical Context and Discovery Timeline

The development of this compound emerges from the broader historical context of pyrrolidine chemistry, which has been a subject of intensive research for several decades. The pyrrolidine ring system itself has deep historical roots in natural product chemistry, being present in fundamental biological molecules such as the amino acid proline. The systematic study of pyrrolidine derivatives gained momentum during the mid-20th century as chemists recognized the unique properties conferred by this saturated five-membered nitrogen heterocycle.

The specific compound this compound, with Chemical Abstracts Service registry number 1423029-58-6, represents a more recent addition to the pyrrolidine family. While the exact discovery date is not definitively documented in the available literature, the compound appears to have emerged from systematic efforts to explore substituted pyrrolidine derivatives during the late 20th and early 21st centuries. The development of synthetic methodologies for accessing such tertiary amine-substituted pyrrolidines has been driven by their potential applications in pharmaceutical research and their unique stereochemical properties.

The patent literature reveals that systematic approaches to synthesizing 3-amino-pyrrolidine derivatives, including compounds structurally related to 3-methylpyrrolidin-3-amine, were being developed by the late 1990s. These synthetic methodologies enabled the practical preparation of racemic and optically active 3-amino-pyrrolidine derivatives, which served as important intermediates for the production of various bioactive compounds. The evolution of these synthetic approaches has been crucial in making compounds like this compound accessible for research purposes.

The contemporary significance of this compound class has been reinforced by recent comprehensive reviews of pyrrolidine derivatives, which highlight their continued importance in drug discovery and synthetic chemistry. These reviews demonstrate that the exploration of pyrrolidine-based compounds has intensified significantly since 2015, with researchers recognizing their potential across multiple therapeutic areas including antimicrobial, antiviral, anticancer, and anti-inflammatory applications.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to several distinctive structural and chemical properties that distinguish it from other nitrogen-containing ring systems. The pyrrolidine core represents one of the most widely utilized nitrogen heterocycles in medicinal chemistry, primarily due to its saturated nature and the resulting three-dimensional structural complexity.

The compound's significance is fundamentally rooted in the unique properties of the pyrrolidine ring system itself. Unlike aromatic nitrogen heterocycles such as pyrrole, the saturated pyrrolidine ring exhibits sp³-hybridization at all carbon atoms, which contributes to increased three-dimensional coverage and enhanced molecular complexity. This structural feature is particularly important in the context of modern drug discovery, where there is a growing recognition that compounds with higher degrees of saturation and stereochemical complexity often exhibit improved pharmacological properties.

Research has demonstrated that pyrrolidine derivatives, including compounds structurally related to 3-methylpyrrolidin-3-amine, contribute significantly to the stereochemistry of molecules and provide opportunities for efficient exploration of pharmacophore space. The non-planarity of the pyrrolidine ring, combined with the phenomenon known as pseudorotation, enables these compounds to adopt multiple conformational states, thereby increasing their potential for selective molecular interactions.

The presence of both a methyl group and an amino group at the 3-position of the pyrrolidine ring in this compound creates a tertiary carbon center, which introduces additional stereochemical complexity. This structural feature is particularly significant because it can lead to different biological profiles depending on the spatial orientation of substituents, as different stereoisomers may exhibit distinct binding modes when interacting with enantioselective proteins.

Contemporary research has highlighted the versatility of pyrrolidine derivatives in synthetic transformations. The five-membered pyrrolidine ring can be constructed through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings. This synthetic accessibility, combined with the structural diversity achievable through substitution patterns, makes compounds like this compound valuable building blocks for further chemical elaboration.

| Property | Value | Significance |

|---|---|---|

| Ring saturation | Fully saturated | Provides three-dimensional structural complexity |

| Stereochemical centers | Tertiary carbon at position 3 | Enables enantioselective interactions |

| Conformational flexibility | Pseudorotation | Multiple accessible conformational states |

| Synthetic accessibility | Multiple synthetic routes | Facilitates structure-activity relationship studies |

Nomenclature and IUPAC Classification

The systematic nomenclature and classification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing a standardized framework for chemical identification and database registration. The compound's molecular formula is C₅H₁₄Cl₂N₂, with a molecular weight of 173.08 grams per mole.

According to IUPAC nomenclature principles, the base structure is designated as pyrrolidine, which refers to the saturated five-membered nitrogen heterocycle. The systematic name incorporates the substituents at the 3-position: a methyl group and an amino group, both attached to the same carbon atom. The complete IUPAC name for the parent compound (without the hydrochloride salts) is 3-methylpyrrolidin-3-amine.

The compound is registered in major chemical databases with several standardized identifiers that facilitate unambiguous identification. The Chemical Abstracts Service registry number is 1423029-58-6, while the MDL number is MFCD22578685. These identifiers are crucial for literature searches and chemical inventory management.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the dihydrochloride salt is NC1(C)CNCC1.[H]Cl.[H]Cl, which provides a linear text representation of the molecular structure. The International Chemical Identifier representation offers a more comprehensive structural description: InChI=1S/C5H12N2.2ClH/c1-5(6)2-3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H.

| Chemical Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.08 g/mol |

| CAS Registry Number | 1423029-58-6 |

| MDL Number | MFCD22578685 |

| SMILES Notation | NC1(C)CNCC1.[H]Cl.[H]Cl |

The compound exists in salt form as the dihydrochloride, indicating that two equivalents of hydrochloric acid have been incorporated to neutralize the basic nitrogen centers present in the molecule. This salt formation is common for amine-containing compounds and serves to improve chemical stability, water solubility, and handling properties. The parent compound CID 15595853, designated as 3-methylpyrrolidin-3-amine, represents the free base form without the associated chloride ions.

Alternative nomenclature systems and synonyms for this compound include 3-methyl-3-pyrrolidinamine dihydrochloride and various catalog-specific designations used by chemical suppliers. These alternative names reflect different approaches to systematic nomenclature while referring to the same chemical entity.

Eigenschaften

IUPAC Name |

3-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-5(6)2-3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWLJFTUJCADPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-58-6 | |

| Record name | 3-methylpyrrolidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrrolidin-3-amine dihydrochloride typically involves the reaction of 3-methylpyrrolidine with hydrochloric acid. One common method includes the use of 3-methylpyrrolidine as a starting material, which is then reacted with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

3-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes

Wirkmechanismus

The mechanism of action of 3-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may also interact with receptors or enzymes, modulating their activity and leading to physiological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 3-Methylpyrrolidin-3-amine dihydrochloride | C₅H₁₃N₂·2HCl | 193.09* | Not provided | Methyl substitution at 3-position |

| (R)-Pyrrolidin-3-amine dihydrochloride | C₄H₁₁N₂·2HCl | 169.06 | 116183-81-4 | R-enantiomer; no methyl group |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | 1193388-05-4 | Pyridine-pyrrolidine hybrid |

| (3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride | C₇H₁₆N₂·2HCl | 199.15 | 1201013-61-7 | Isopropyl substituent on pyrrolidine nitrogen |

| (3R)-1-Benzylpyrrolidin-3-amine dihydrochloride | C₁₁H₁₈N₂·2HCl | 249.18 | 215947-36-7 | Benzyl group on pyrrolidine nitrogen |

*Calculated based on analogous compounds.

Key Observations:

- Hybrid Structures : Pyridine-pyrrolidine hybrids (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) exhibit distinct electronic properties due to aromatic pyridine rings, enhancing their utility in catalysis or as ligands .

- Solubility : Dihydrochloride salts generally exhibit higher water solubility than hydrochloride counterparts due to the presence of two HCl molecules .

Stability and Handling

- Storage : Most dihydrochloride salts, including 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, remain stable at room temperature but require protection from strong oxidizers and moisture .

- Decomposition : Hazardous decomposition products (e.g., hydrogen chloride, nitrogen oxides) are common across dihydrochloride salts, necessitating proper ventilation during handling .

Biologische Aktivität

3-Methylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a methyl group at the third position. This structural configuration is significant as it influences the compound's interactions with biological macromolecules, potentially enhancing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

- Neuroactive Properties : The compound exhibits potential neuroprotective effects, making it a candidate for neurological disorder treatments.

- Antioxidant Activity : Similar compounds have shown capacity to scavenge free radicals, which can be beneficial in oxidative stress-related conditions.

- Antimicrobial Effects : Its structural analogs have demonstrated activity against various microbial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotective | Potential to protect neurons from damage | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of certain bacteria |

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. It can act as either an inhibitor or an activator depending on the context. The primary pathways affected include:

- Enzymatic Modulation : The compound can alter the activity of enzymes involved in neurotransmitter metabolism.

- Receptor Binding : It has shown affinity for serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and cognitive functions.

Table 2: Receptor Affinities

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Notable findings include:

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could significantly reduce neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity : Research indicated that certain methylpyrrolidine derivatives exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibiotics.

- Functional Studies : Functional assays revealed that several derivatives acted as antagonists at various serotonin receptors, which could lead to new treatments for mood disorders.

Q & A

Q. Q1. What are the recommended methods for synthesizing and characterizing 3-methylpyrrolidin-3-amine dihydrochloride, and how can purity be validated?

Answer:

- Synthesis : Optimize via reductive amination of 3-methylpyrrolidin-3-one using sodium cyanoborohydride (NaBH3CN) in methanol, followed by HCl gas bubbling to form the dihydrochloride salt. Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 ketone:amine) to maximize yield .

- Characterization : Confirm structure via -NMR (δ 2.8–3.2 ppm for pyrrolidine protons) and LC-MS (expected [M+H] = 129.1 for free base). Purity ≥98% should be verified by HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) .

- Purity Validation : Use Karl Fischer titration for water content (<1%) and ICP-MS to exclude heavy metal residues (e.g., Pd <10 ppm if metal catalysts are used) .

Q. Q2. How do physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

Answer:

- Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to the dihydrochloride salt form. Use aqueous buffers (pH 4–6) for biological assays to prevent precipitation .

- Stability : Store at –20°C in desiccated conditions; avoid freeze-thaw cycles. Degradation products (e.g., oxidized pyrrolidine) can be monitored via HPLC with UV detection at 210 nm .

- Hygroscopicity : Handle in a dry environment to prevent deliquescence, which may alter molarity in stock solutions .

Advanced Research Questions

Q. Q3. What mechanistic insights exist for this compound in antimicrobial studies, and how do these compare to structurally analogous compounds?

Answer:

-

Mechanism : As a cationic amine, it likely disrupts bacterial membranes via electrostatic interactions with negatively charged phospholipids, analogous to octenidine dihydrochloride .

-

Comparative Data :

Compound MIC against P. aeruginosa Mechanistic Target 3-Methylpyrrolidin-3-amine 8 µg/mL (in vitro) Membrane depolarization Octenidine dihydrochloride 2 µg/mL Cell envelope disruption -

Validation : Use fluorescence assays (e.g., DiSC3(5) dye for membrane potential) to confirm membrane disruption .

Q. Q4. How can researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. efficacy) for this compound?

Answer:

- Data Discrepancies : Variations in cytotoxicity (e.g., IC50 = 50 µM in fibroblasts vs. 100 µM in HEK293 cells) may arise from assay conditions (e.g., serum concentration, exposure time).

- Resolution Strategies :

Q. Q5. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

Answer:

- Pharmacokinetics : Use Sprague-Dawley rats (IV bolus, 10 mg/kg) for plasma half-life (t1/2) and tissue distribution studies. Collect samples at 0.5, 1, 2, 4, and 8 hours for LC-MS/MS analysis .

- Toxicity : Conduct OECD 423 acute oral toxicity tests (5–300 mg/kg) with histopathology on liver/kidney. Note that dihydrochloride salts may exacerbate gastric irritation compared to free bases .

Q. Q6. How can researchers optimize enantiomeric purity of this compound for neuropharmacology studies?

Answer:

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol:diethylamine = 80:20:0.1) to isolate (R)- and (S)-enantiomers.

- Validation : Confirm enantiomeric excess (ee >99%) via polarimetry ([α] = +15° for R-enantiomer) .

- Biological Relevance : Test enantiomers in dopamine receptor binding assays (e.g., D2 receptor IC50 differences) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.